Cas no 2248272-55-9 (2-{(tert-butoxy)carbonylamino}-2-(trifluoromethyl)but-3-ynoic acid)

2-{(tert-Butoxy)carbonylamino}-2-(trifluoromethyl)but-3-ynoic acid is a specialized organic compound featuring both a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl substituent on a but-3-ynoic acid backbone. This structure makes it valuable in synthetic chemistry, particularly for peptide and heterocycle synthesis, where the Boc group ensures selective deprotection under mild acidic conditions. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it useful in medicinal chemistry applications. The alkyne functionality offers versatility for click chemistry or further derivatization. Its well-defined reactivity and stability under standard handling conditions make it a practical intermediate for constructing complex molecular architectures.
2-{(tert-butoxy)carbonylamino}-2-(trifluoromethyl)but-3-ynoic acid structure
2248272-55-9 structure
Product Name:2-{(tert-butoxy)carbonylamino}-2-(trifluoromethyl)but-3-ynoic acid
CAS No:2248272-55-9
MF:C10H12F3NO4
MW:267.201793670654
CID:5970354
PubChem ID:165726438
Update Time:2025-06-11

2-{(tert-butoxy)carbonylamino}-2-(trifluoromethyl)but-3-ynoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{(tert-butoxy)carbonylamino}-2-(trifluoromethyl)but-3-ynoic acid
    • 2248272-55-9
    • EN300-1589809
    • 2-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoic acid
    • Inchi: 1S/C10H12F3NO4/c1-5-9(6(15)16,10(11,12)13)14-7(17)18-8(2,3)4/h1H,2-4H3,(H,14,17)(H,15,16)
    • InChI Key: MLXROOSBZKAYTL-UHFFFAOYSA-N
    • SMILES: FC(C(C#C)(C(=O)O)NC(=O)OC(C)(C)C)(F)F

Computed Properties

  • Exact Mass: 267.07184235g/mol
  • Monoisotopic Mass: 267.07184235g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 75.6Ų

2-{(tert-butoxy)carbonylamino}-2-(trifluoromethyl)but-3-ynoic acid Pricemore >>

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Additional information on 2-{(tert-butoxy)carbonylamino}-2-(trifluoromethyl)but-3-ynoic acid

Introduction to 2-{(tert-butoxy)carbonylamino}-2-(trifluoromethyl)but-3-ynoic acid (CAS No. 2248272-55-9)

2-{(tert-butoxy)carbonylamino}-2-(trifluoromethyl)but-3-ynoic acid, identified by its CAS number 2248272-55-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioconjugation. This compound belongs to a class of molecules characterized by the presence of both an amino group and a trifluoromethyl substituent, which are well-documented for their potential in enhancing metabolic stability and binding affinity in drug candidates.

The structure of 2-{(tert-butoxy)carbonylamino}-2-(trifluoromethyl)but-3-ynoic acid features a trifluoromethyl group attached to a propargylic acid backbone, further functionalized with a tert-butoxy carbonyl (Boc) protecting group on the amino functionality. This specific arrangement makes it a versatile intermediate in the synthesis of peptide mimetics, protease inhibitors, and other bioactive molecules. The Boc protection ensures stability during synthetic procedures, allowing for selective deprotection at later stages without affecting other sensitive functional groups.

In recent years, the pharmaceutical industry has placed increasing emphasis on the development of compounds with enhanced pharmacokinetic properties. The incorporation of a trifluoromethyl group into molecular structures is particularly noteworthy, as it has been shown to improve lipophilicity, reduce metabolic clearance, and increase binding affinity to biological targets. For instance, studies have demonstrated that trifluoromethyl-substituted drugs often exhibit prolonged half-lives and greater therapeutic efficacy compared to their non-fluorinated counterparts.

The propargylic acid moiety in 2-{(tert-butoxy)carbonylamino}-2-(trifluoromethyl)but-3-ynoic acid provides a unique handle for further chemical modifications. Alkyne-based chemistry allows for efficient coupling reactions with various nucleophiles, including amines and thiols, enabling the construction of complex biomolecules such as peptidomimetics and protein conjugates. These derivatives have shown promise in targeting specific biological pathways, making them valuable tools in drug discovery and therapeutic development.

Recent advancements in synthetic methodologies have further highlighted the utility of this compound. For example, transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, can be employed to introduce aryl or vinyl groups at the propargylic position. This flexibility allows chemists to fine-tune the properties of derived compounds, optimizing them for specific applications such as imaging agents or enzyme inhibitors.

The Boc protection on the amino group not only enhances synthetic robustness but also facilitates controlled release mechanisms in drug delivery systems. In biopharmaceutical applications, such as antibody-drug conjugates (ADCs), protecting groups like Boc are strategically employed to prevent unwanted side reactions during purification and formulation processes. The stability provided by this protection ensures that the active pharmacophore remains intact until it reaches its target site within the body.

Current research in medicinal chemistry continues to explore novel applications of compounds like 2-{(tert-butoxy)carbonylamino}-2-(trifluoromethyl)but-3-ynoic acid. One particularly exciting area is its use in developing next-generation antiviral agents. The trifluoromethyl group’s ability to modulate electronic properties makes it an attractive feature for designing molecules that can interfere with viral replication cycles. Additionally, the propargylic alkyne functionality offers opportunities for site-specific labeling, which is crucial for understanding viral entry mechanisms and host-pathogen interactions.

In conclusion, 2-{(tert-butoxy)carbonylamino}-2-(trifluoromethyl)but-3-ynoic acid (CAS No. 2248272-55-9) represents a compelling scaffold for innovation in pharmaceutical research. Its structural features—combining a trifluoromethyl substituent with a protected amino group and an alkyne handle—make it an indispensable building block for synthesizing high-value bioconjugates and drug candidates. As synthetic techniques evolve and our understanding of biological pathways deepens, compounds like this are poised to play an increasingly pivotal role in advancing therapeutic solutions across multiple disease areas.

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